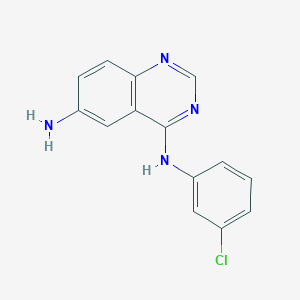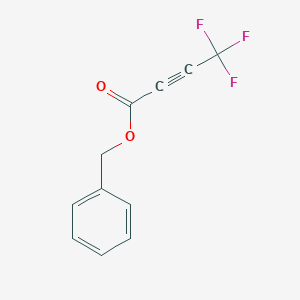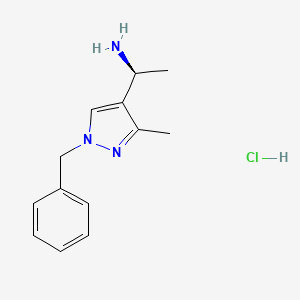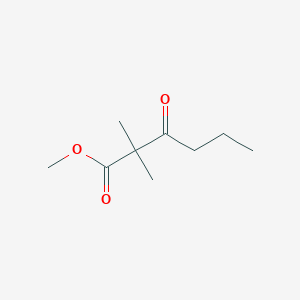
N4-(3-chlorophenyl)quinazoline-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-chlorophenyl)quinazoline-4,6-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The compound this compound has garnered attention due to its potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)quinazoline-4,6-diamine typically involves the reaction of anthranilic acid with amides, followed by cyclization and subsequent substitution reactions . One common method involves the reaction of anthranilic acid with formamide to form quinazoline-4,6-dione, which is then reacted with 3-chloroaniline to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,6-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit a range of biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-(3-chlorophenyl)quinazoline-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. The presence of the 3-chlorophenyl group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H11ClN4 |
|---|---|
Molecular Weight |
270.72 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H11ClN4/c15-9-2-1-3-11(6-9)19-14-12-7-10(16)4-5-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19) |
InChI Key |
AWAYNEMCHILZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-(N-[2-hydroxyeth-1-yl]amino)eth-1-yl)indole](/img/structure/B8424962.png)


![3-[(3-Bromo-4-methylphenyl)sulfonyl]propan-1-ol](/img/structure/B8424986.png)






![3-Bromomethyl-benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B8425050.png)


